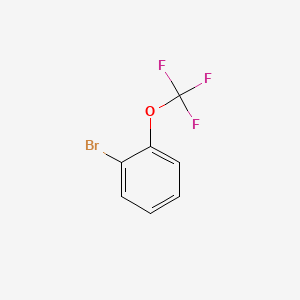
1-Bromo-2-(trifluorométhoxy)benzène
Vue d'ensemble
Description
1-Bromo-2-(trifluoromethoxy)benzene, or 1-BTFB, is an organic compound belonging to the class of aromatic compounds. It is a colorless liquid with a pungent odor and a boiling point of 143°C. It is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and in the preparation of polymers.
Applications De Recherche Scientifique
Bloc de construction de la synthèse organique
1-Bromo-2-(trifluorométhoxy)benzène: est un bloc de construction précieux dans la synthèse organique. Il est utilisé pour introduire le groupe trifluorométhoxyphényle dans les molécules cibles, ce qui peut modifier considérablement les propriétés chimiques et physiques de ces composés .
Arylations catalysées au palladium
Ce composé est utilisé dans les réactions d'arylation directe catalysées au palladium. Il réagit avec les hétéroarènes pour former des hétéroarènes arylés, qui sont des structures importantes dans les produits pharmaceutiques et les produits agrochimiques .
Chimie pharmaceutique
En chimie pharmaceutique, This compound est utilisé pour synthétiser des dérivés du benzène substitués par des polyfluoroalcoxy. Ces dérivés sont des composants clés de plusieurs médicaments, tels que les agents anticancéreux et les traitements de la dermatite atopique .
Synthèse de ligands
Il sert de précurseur dans la synthèse de ligands diphosphines atropisomériques. Ces ligands sont utilisés dans la catalyse asymétrique, qui est cruciale pour la production de substances énantiomériquement pures dans la fabrication de médicaments .
Mécanisme D'action
Target of Action
The primary target of 1-Bromo-2-(trifluoromethoxy)benzene is the carbon-carbon bond formation in organic compounds. This compound is often used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
1-Bromo-2-(trifluoromethoxy)benzene interacts with its targets through a process known as transmetalation. In this process, the compound transfers an organic group from boron to palladium . This interaction results in the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis reactions .
Biochemical Pathways
The biochemical pathway primarily affected by 1-Bromo-2-(trifluoromethoxy)benzene is the Suzuki–Miyaura cross-coupling pathway. This pathway involves the coupling of an organoboron compound with a halide or pseudohalide using a palladium catalyst . The downstream effects of this pathway include the formation of biaryl compounds, which are important in various fields such as pharmaceuticals and materials science .
Pharmacokinetics
Like other similar compounds, its bioavailability would likely be influenced by factors such as its lipophilicity and molecular weight .
Result of Action
The molecular effect of 1-Bromo-2-(trifluoromethoxy)benzene’s action is the formation of new carbon-carbon bonds. This can result in the synthesis of complex organic compounds from simpler precursors . On a cellular level, the effects would depend on the specific compounds being synthesized and their interactions with cellular components.
Action Environment
The action of 1-Bromo-2-(trifluoromethoxy)benzene can be influenced by various environmental factors. For instance, the temperature can affect the rate of the reaction . Additionally, the presence of other chemicals in the reaction environment, such as bases or other reagents, can also influence the compound’s efficacy . The compound’s stability could be affected by factors such as light, heat, and the presence of oxygen .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-bromo-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYCJCVRPBLODP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380443 | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64115-88-4 | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Bromo-2-(trifluoromethoxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


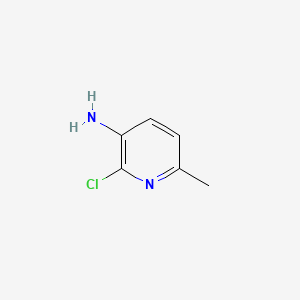


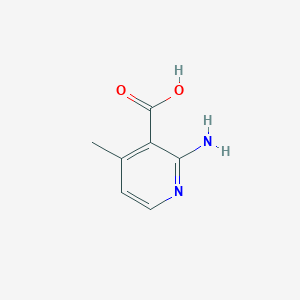

![1-(Benzo[b]thiophen-3-yl)-2-bromoethanone](/img/structure/B1272749.png)
![Benzo[b]thiophen-3-ylmethanamine hydrochloride](/img/structure/B1272750.png)



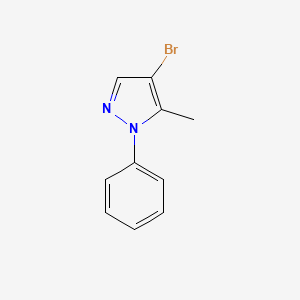

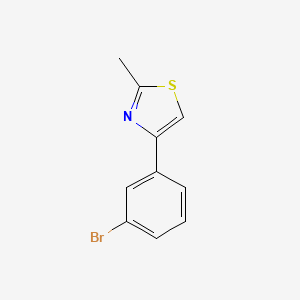
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
